molecular formula C7H8O6S B046035 2-Sulfobenzoic acid hydrate CAS No. 123333-68-6

2-Sulfobenzoic acid hydrate

Cat. No. B046035
CAS RN: 123333-68-6
M. Wt: 220.2 g/mol
InChI Key: HVJWSZOEEIYKSS-UHFFFAOYSA-N
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Description

2-Sulfobenzoic acid hydrate, also known as 2-hydroxybenzenesulfonic acid, is an organic compound with the chemical formula C7H6O4S.H2O. It is a white crystalline solid with a melting point of 209-210 °C and a density of 1.5 g/cm3. It is soluble in water, methanol, and ethanol, but insoluble in ether. This compound is used in a variety of applications, from pharmaceuticals and food additives to industrial applications.

Scientific Research Applications

  • Creation of Diverse Sulfonic Acid Libraries : 2-Sulfobenzoic acid anhydride is utilized to generate zwitterionic esters and oxazoline sulfonic acid derivatives, contributing to diverse sulfonic acid libraries (Robinson et al., 2004).

  • Eluent in Ion Chromatographic Separation : o-Sulfobenzoic acid acts as a strong and efficient eluent for the ion chromatographic separation of inorganic and organic anions, aiding in the detection and quantification of substituted benzoate ions (Vautour et al., 1990).

  • Determining Sulfhydryl Groups in Biological Materials : This compound is valuable for identifying sulfhydryl groups in biological materials and can split disulfide bonds by reduced heme in blood (Ellman, 1959).

  • Ionic Conducting Membranes : Sulfonated polybenzimidazoles (sPBI) derived from it can be used to create ionic conducting membranes with low water uptake and high ionic conductivity, beneficial in fuel cells (Jouanneau et al., 2007).

  • Study of Organotin Compounds : Its derivatives are studied to understand the structural chemistry of organotin carboxylates (Ng et al., 1991).

  • Proton-Conducting Fuel Cell Membranes : Sulfophenylated polysulfones show promise for proton-conducting fuel cell membranes, offering a novel method for modifying polysulfones for fuel cell applications (Lafitte et al., 2002).

  • Degradation of Crude Oil Components : Its formation during the photochemical degradation of crude oil components, such as various methylbenzothiophenes, suggests its role in oil spill scenarios (Andersson & Bobinger, 1996).

  • Proton Conductivity : The proton conductivity of 2-sulfobenzoic acid trihydrate differs from that of benzoic acid, with its hydration and conductivity being influenced by environmental humidity and temperature (Pisareva et al., 2013).

  • Supramolecular Architectures : Studies on its supramolecular architectures show diverse structural diversity due to different environments of 2-sb/2-sbH ligands, with investigations into their thermal stability and luminescence properties (Zheng & Zhu, 2014).

  • Deprotection of Benzothiazole-2-Sulfonyl-Protected Amino Acids : Hydroxylamine can act as an oxygen nucleophile in the deprotection of benzothiazole-2-sulfonyl-protected amino acids under mild conditions, where 2-sulfobenzoic acid plays a role (Kamps et al., 2013).

Safety and Hazards

2-Sulfobenzoic acid hydrate is known to cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed or in contact with skin or eyes, immediate medical attention is required .

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid, which is known to have antimicrobial properties, suggesting potential targets in microbial cells . .

Mode of Action

As a sulfonated derivative of benzoic acid, it may share some of the antimicrobial properties of benzoic acid, which works by disrupting the cell wall and inhibiting bacterial enzymes . .

Biochemical Pathways

The biochemical pathways affected by 2-Sulfobenzoic acid hydrate are currently unknown. Given its structural similarity to benzoic acid, it may interfere with the synthesis of cell wall components or inhibit key enzymes in microbial cells

Result of Action

It’s known that the compound can cause severe skin burns and eye damage , suggesting that it has strong reactivity with biological tissues.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity and stability. For instance, the compound is known to be a white to tan powder, crystals, or off-white granular powder with a melting point of 71-74 degrees Celsius , suggesting that it may degrade or lose activity at higher temperatures.

properties

IUPAC Name

2-sulfobenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJWSZOEEIYKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924464
Record name 2-Sulfobenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123333-68-6
Record name 2-Sulfobenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-SULFOBENZOIC ACID HYDRATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of 2-sulfobenzoic acid hydrate in its solid state?

A1: The research states that this compound exists as a salt in its solid form, specifically as oxonium 2-carboxybenzenesulfonate (H3O+.C7H5O5S-). [] This means a proton from the sulfonic acid group (-SO3H) of 2-sulfobenzoic acid has transferred to a water molecule, forming a hydronium ion (H3O+) and leaving behind a negatively charged 2-carboxybenzenesulfonate anion (C7H5O5S-).

Q2: The abstract mentions isomorphism with the ammonium derivative. What does this tell us about the structure?

A2: Isomorphism implies that oxonium 2-carboxybenzenesulfonate and the ammonium derivative of 2-sulfobenzoic acid share the same crystal structure. [] This suggests that the hydronium ion (H3O+) in the crystal lattice occupies a similar position and has comparable interactions with the 2-carboxybenzenesulfonate anion as the ammonium ion (NH4+) does in the ammonium derivative.

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